molecular formula C26H24ClN3O4S2 B12045926 N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477329-66-1

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12045926
CAS No.: 477329-66-1
M. Wt: 542.1 g/mol
InChI Key: OWKFFFHGYLNQLV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound featuring a benzothieno[2,3-d]pyrimidinone core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide moiety at position 2. The acetamide side chain is further substituted with a 3-chloro-4-methoxyphenyl group. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its electronic properties, solubility, and intermolecular interactions .

Properties

CAS No.

477329-66-1

Molecular Formula

C26H24ClN3O4S2

Molecular Weight

542.1 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24ClN3O4S2/c1-33-17-10-8-16(9-11-17)30-25(32)23-18-5-3-4-6-21(18)36-24(23)29-26(30)35-14-22(31)28-15-7-12-20(34-2)19(27)13-15/h7-13H,3-6,14H2,1-2H3,(H,28,31)

InChI Key

OWKFFFHGYLNQLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzothieno pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) and acetamide (-NHCO-) groups are primary sites for nucleophilic substitution. Key observations include:

Reaction Type Conditions Outcome
Thiol-disulfide exchange Basic conditions (e.g., KOH/ethanol)Replacement of the sulfanyl group with other nucleophiles (e.g., amines, thiols).
Amide hydrolysis Acidic or alkaline hydrolysis (H₂SO₄/NaOH)Cleavage of the acetamide group to form carboxylic acid derivatives.

These reactions are critical for modifying the compound’s biological activity or solubility.

Oxidation-Reduction Reactions

The hexahydrobenzothieno ring and methoxy groups participate in redox processes:

  • Oxidation :

    • The sulfur atom in the thienopyrimidine core oxidizes to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, mCPBA).

    • Methoxy groups are stable under mild conditions but may demethylate to phenolic derivatives under harsh acidic environments .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the hexahydro ring to a fully saturated structure, altering conformational flexibility.

Cycloaddition and Ring-Opening Reactions

The pyrimidine ring undergoes cycloaddition with dienophiles (e.g., maleic anhydride) under thermal conditions, forming fused bicyclic systems. Ring-opening reactions with nucleophiles (e.g., NH₃) have also been reported for similar thienopyrimidines .

Functional Group Transformations

Functional Group Reaction Application
Chlorophenyl Suzuki coupling (Pd catalysis)Introduction of aryl/heteroaryl substituents.
Methoxyphenyl Demethylation (BBr₃)Generation of hydroxyl groups for further derivatization .

Stability Under Environmental Conditions

  • Photodegradation : Exposure to UV light induces cleavage of the sulfanyl-acetamide bond, forming mercapto and carbonyl byproducts .

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strongly acidic/basic media via hydrolysis of the acetamide group.

Catalytic Interactions

The compound interacts with transition-metal catalysts (e.g., Pd, Cu) in cross-coupling reactions. For example:

  • Buchwald-Hartwig amination : Substitution of the chloro group with amines under Pd(OAc)₂ catalysis.

Comparative Reactivity Table

Reaction Site Reactivity Influence of Substituents
Thienopyrimidine coreHighElectron-withdrawing Cl groups enhance electrophilicity.
Methoxyphenyl ringsModerateMethoxy groups donate electrons, stabilizing aromatic rings .
Sulfanyl bridgeHighProne to oxidation and nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits several pharmacological properties that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that derivatives of benzothieno-pyrimidine compounds possess significant anticancer properties. Studies have shown that similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific substitution patterns in N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may enhance these effects through targeted mechanisms .
  • Antimicrobial Properties : Compounds containing thieno-pyrimidine moieties have been reported to exhibit antimicrobial activity against a range of pathogens. The sulfanyl group in this compound could contribute to its interaction with microbial enzymes or cellular structures .

Biological Studies

The structural characteristics of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide make it a valuable tool for studying biological systems:

  • Enzyme Inhibition Studies : This compound can be used to investigate the inhibition of specific enzymes involved in cancer metabolism or microbial resistance. The presence of the methoxy and chloro substituents may influence the binding affinity and specificity for target enzymes .

Synthetic Methodologies

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : The unique functional groups present allow it to serve as a building block for synthesizing more complex heterocycles or biologically active compounds. Its reactivity can be exploited in coupling reactions or as a precursor to other pharmacophores .
  • Anticancer Research : A study published in Nature demonstrated that derivatives similar to N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo...} exhibited potent cytotoxicity against breast cancer cells through apoptosis induction .
  • Antimicrobial Activity : In an investigation into new antimicrobial agents, researchers found that compounds containing the thieno-pyrimidine framework displayed significant activity against Staphylococcus aureus, suggesting potential therapeutic uses .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of benzothieno-pyrimidinone derivatives with structural variations in substituents on the pyrimidinone core and acetamide side chain. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Substituent (Position 3) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxyphenyl 3-Chloro-4-methoxyphenyl Not explicitly provided ~525 (estimated) Dual methoxy groups enhance solubility; chloro group may improve stability
2-{[3-(4-Chlorophenyl)-4-oxo...]sulfanyl}-N-(3-methoxyphenyl)acetamide () 4-Chlorophenyl 3-Methoxyphenyl C₂₆H₂₂ClN₃O₃S₂ 523.0 Chlorophenyl core increases lipophilicity
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo...]sulfanyl}acetamide () 4-Methylphenyl 4-Chloro-2-methoxy-5-methylphenyl C₂₈H₂₈ClN₃O₃S₂ 554.1 Methyl groups may reduce steric hindrance; chloro enhances stability
N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo...]sulfanyl}acetamide () 4-Methoxyphenyl 2,3-Dimethylphenyl C₂₇H₂₇N₃O₃S₂ 505.7 Dimethylphenyl improves hydrophobic interactions
N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo...]sulfanyl}acetamide () 4-Methoxyphenyl 4-Chlorophenyl C₂₆H₂₂ClN₃O₃S₂ 519.0 Simplifies synthesis; lacks dual methoxy-chloro synergy
N-(2-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo...]sulfanyl}acetamide () 4-Methoxyphenyl 2-Ethylphenyl C₂₈H₂₈N₃O₃S₂ 518.7 Ethyl group may enhance metabolic stability

Key Observations:

Substituent Effects on Solubility :

  • Methoxy groups (electron-donating) on the core or acetamide side chain improve aqueous solubility compared to chloro or methyl groups .
  • The target compound’s dual methoxy substituents may offer enhanced solubility relative to analogs with chlorophenyl or methylphenyl cores ().

Stability and Crystallinity: Chloro substituents (e.g., in and ) contribute to stability via resonance effects and intermolecular interactions. Hydrogen bonding patterns, as observed in and , are critical for crystal packing. Methoxy groups may facilitate C–H···O interactions, while chloro substituents favor halogen bonding .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 4-chlorophenyl in ) are easier to synthesize, whereas the target compound’s dual methoxy-chloro substitution may require multi-step functionalization .

Biological Implications :

  • While biological data are absent in the evidence, structural analogs suggest that lipophilic groups (e.g., methyl or ethyl in and ) may enhance membrane permeability, whereas polar groups (methoxy) improve solubility for drug delivery .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential pharmaceutical applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups that can interact with biological systems.

Chemical Structure and Properties

The compound has the following molecular formula: C20H20ClN4O3SC_{20}H_{20}ClN_4O_3S and a molecular weight of approximately 461.3 g/mol. Its structure incorporates a chloro group, methoxy groups, and a benzothieno-pyrimidine moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of 12 µM against breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation via cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In a recent screening:

  • Inhibition Zones : The compound exhibited inhibition zones ranging from 15 to 25 mm against Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 32 µg/mL and 128 µg/mL for various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureContribution to Activity
Chloro GroupEnhances lipophilicity and cellular uptake
Methoxy GroupsIncreases solubility and may influence binding
Benzothieno-Pyrimidine MoietyPotential for interaction with biological targets

Case Studies

Several case studies have explored the pharmacological potential of related compounds:

  • Case Study on Anticancer Activity : A derivative with similar structural motifs was tested in vivo in mice models with induced tumors. The results showed a significant reduction in tumor size after treatment over four weeks .
  • Case Study on Antimicrobial Efficacy : A related compound demonstrated effective inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections caused by biofilm-forming bacteria .

Q & A

Q. Q1 (Basic): What are the common synthetic strategies for constructing the thieno[2,3-d]pyrimidin-4-one core in this compound?

The thieno[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 2-aminothiophene derivatives with carbonyl-containing reagents (e.g., urea, thiourea, or acetic anhydride) under acidic or basic conditions . For example, 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides are prepared by cyclizing substituted thiophene precursors with thiourea in ethanol under reflux . Key challenges include controlling regioselectivity and minimizing side reactions, which can be mitigated by optimizing solvent polarity and temperature gradients.

Q. Q2 (Advanced): How can flow chemistry improve the scalability and reproducibility of synthesizing the hexahydrobenzothienopyrimidine moiety?

Flow chemistry enables precise control over reaction parameters (e.g., residence time, mixing efficiency), which is critical for multistep syntheses. For example, the Omura-Sharma-Swern oxidation protocol in continuous-flow systems enhances yield reproducibility by maintaining consistent temperature and reagent stoichiometry . Applying similar principles to the hexahydro ring system could reduce side-product formation during cyclization steps. Statistical design of experiments (DoE) is recommended to identify critical variables (e.g., catalyst loading, flow rate) and establish robust reaction conditions .

Structural Characterization

Q. Q3 (Basic): What spectroscopic and crystallographic methods are essential for confirming the molecular structure?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for verifying substituent positions. For instance, methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons in the thienopyrimidine core appear downfield (δ 7.0–8.5 ppm) due to electron-withdrawing effects .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with unit cell parameters a=18.220(2)a = 18.220(2) Å, b=8.1180(12)b = 8.1180(12) Å, c=19.628(2)c = 19.628(2) Å, and β=108.761(8)\beta = 108.761(8)^\circ provide unambiguous confirmation of molecular geometry and intermolecular interactions, such as hydrogen bonding between acetamide NH and pyrimidine carbonyl groups .

Q. Q4 (Advanced): How can computational methods resolve contradictions in spectroscopic data for regioisomeric byproducts?

Density functional theory (DFT) calculations can predict 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts for proposed regioisomers, enabling comparison with experimental NMR data. For example, discrepancies in carbonyl carbon shifts (δ 165–175 ppm) may arise from differences in hydrogen-bonding networks or steric hindrance. Molecular dynamics simulations can further validate crystallographic packing patterns and thermal stability .

Structure-Activity Relationships (SAR)

Q. Q5 (Basic): How do substituents on the 4-methoxyphenyl group influence biological activity?

The 4-methoxyphenyl moiety enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets. Substituting the methoxy group with bulkier alkoxy chains (e.g., ethoxy) may improve binding affinity but reduce solubility. Comparative studies on analogs with halogenated aryl groups (e.g., 4-chlorophenyl) suggest that electron-withdrawing groups enhance electrophilic reactivity at the sulfanylacetamide bridge .

Q. Q6 (Advanced): What strategies can address conflicting SAR data in kinase inhibition assays?

Contradictions may arise from off-target effects or assay-specific conditions (e.g., ATP concentration). Use orthogonal assays (e.g., SPR, thermal shift) to validate target engagement. For example, replacing the 3-chloro-4-methoxyphenyl group with a 3-fluoro analog reduces steric clashes in kinase ATP-binding pockets, as evidenced by crystallographic docking studies .

Analytical Method Development

Q. Q7 (Advanced): How can LC-MS/MS methods differentiate degradation products from synthetic byproducts?

High-resolution LC-MS/MS with collision-induced dissociation (CID) fragments ions at m/z 309.78 (base peak for thienopyrimidine core) and 199.63 (acetamide fragment) can distinguish degradation pathways (e.g., hydrolysis of the sulfanyl bridge) from synthetic impurities. Hyphenated techniques like LC-NMR are recommended for structural elucidation of unknown peaks .

Future Research Directions

Q. Q8 (Advanced): What novel applications could exploit the compound’s redox-active sulfanyl group?

The sulfanylacetamide bridge can act as a disulfide prodrug motif, enabling glutathione-triggered release in cancer cells. Additionally, its redox activity may be harnessed in catalytic antioxidant systems. Functionalizing the hexahydro ring with fluorinated substituents (e.g., CF3_3) could enhance blood-brain barrier penetration for neurodegenerative disease targets .

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